molecular formula C26H25NO5 B558018 Boc-ahppa-OH CAS No. 72155-48-7

Boc-ahppa-OH

Cat. No. B558018
CAS RN: 72155-48-7
M. Wt: 431.5 g/mol
InChI Key: DDFWEZMWBJEUAX-UHFFFAOYSA-N
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Description

Boc-ahppa-OH, also known as Boc-(3S,4S)-AHPPA-OH, is a specialty product used for proteomics research . It has a molecular formula of C16H23NO5 and a molecular weight of 309.35 .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as this compound, is typically conducted under either aqueous or anhydrous conditions. The process involves reaction with a base and the anhydride Boc2O . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Scientific Research Applications

  • Synthesis of Hapalosin Analogues : A method for synthesizing ethyl (3R,4S)-N-Boc-4-amino-3-hydroxy-S-phenylpentanoate (N-Boc-AHPPA-OEt), an analogue of hapalosin, is described. This method involves ring-opening ethanolysis of an activated N-Boc-lactam, obtained via diastereoselective reductive-alkylation of (R)-malimide derivative. The flexibility of this approach is highlighted by the introduction of the alkyl side chain through Grignard reagent addition (Huang, Wu, & Ye, 2010).

  • Inhibitors of Pepsin and Renin : Synthesis of analogues of pepstatin, a carboxyl protease inhibitor, from optically pure forms of N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-6-methylheptanoic acid (Boc-Sta) has been explored. The inhibition of pepsin and renin by these analogues has been determined. The study demonstrates potent inhibition of pepsin by specific tripeptides containing AHPPA (Rich, Sun, & Ulm, 1980).

  • Backbone Stabilized Peptidomimetics : The synthesis of backbone stabilized peptidomimetics containing statine-like structural elements is described. This includes the use of 2-aminobenzyl substituted 4-amino-3-hydroxy-5-phenyl pentanoic acid (AHPPA) as a central structural element in HIV-protease inhibitors. The study shows how AHPPA can be stabilized via ring formations to obtain less flexible statine analogs (Scholz, Hecht, Schmidt, & Billich, 1999).

  • New Renin Inhibitors : Research on new peptide-based renin inhibitors using Boc-Sta and AHPPA derivatives is discussed. These inhibitors were designed with moderate hydrophobicity and showed significant inhibitory potency in vitro against renin activity (Paruszewski, Jaworski, Winiecka, Tautt, & Dudkiewicz, 1999).

Safety and Hazards

The safety data sheet for Boc-ahppa-OH suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

Boc-ahppa-OH, also known as (3S,4S)-N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-5-phenylpentanoic acid , is a specialty product used in proteomics research The boc group (tert-butoxycarbonyl) is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine during the reaction, preventing it from reacting with other compounds. Once the reaction is complete, the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the amine to participate in further reactions.

Biochemical Pathways

The Boc group allows for the selective reaction of different functional groups within a molecule, enabling the synthesis of complex organic compounds .

Pharmacokinetics

For example, the addition of a Boc group can improve the stability of a compound, preventing it from being metabolized or excreted before it reaches its target .

Result of Action

The result of this compound’s action would depend on the specific amine it is protecting and the subsequent reactions that the amine participates in once the Boc group is removed. In general, the use of Boc groups in organic synthesis allows for the creation of complex organic compounds with a wide range of potential biological activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the addition and removal of the Boc group. The Boc group can be added under basic conditions and removed under acidic conditions . Additionally, the temperature and solvent used can also influence the reaction .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24,28H,14-16H2,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFWEZMWBJEUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405729
Record name 2,4,5-Trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72155-48-7
Record name 2,4,5-Trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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